molecular formula C14H13FN2O B14392180 2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one CAS No. 89611-46-1

2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one

Cat. No.: B14392180
CAS No.: 89611-46-1
M. Wt: 244.26 g/mol
InChI Key: WXHJKIWCUBHTKY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can be achieved through several methods. One common approach involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under mild conditions, resulting in high yield and purity, making it suitable for industrial production.

Industrial Production Methods

For industrial-scale production, the method involving N-isopropyl-4-fluoroaniline and chloroacetyl chloride is preferred due to its simplicity and efficiency. The use of triethylamine as an acid-binding agent ensures that the reaction proceeds smoothly, and the recovery of triethylamine further enhances the cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted indole compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and stability. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

89611-46-1

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-imino-4,5,6,7-tetrahydroisoindol-1-one

InChI

InChI=1S/C14H13FN2O/c15-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)14(17)18/h5-8,16H,1-4H2

InChI Key

WXHJKIWCUBHTKY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=N)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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